molecular formula C14H14N2OS B2611193 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde CAS No. 885950-31-2

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde

Cat. No.: B2611193
CAS No.: 885950-31-2
M. Wt: 258.34
InChI Key: FSSSXHKCIGOTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with an allylsulfanyl group at the 2-position, a benzyl group at the 1-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the allylsulfanyl and benzyl groups, and finally the formylation at the 5-position. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(allylsulfanyl)-1H-imidazole-5-carbaldehyde: Lacks the benzyl group, which may affect its reactivity and biological activity.

    1-benzyl-1H-imidazole-5-carbaldehyde: Lacks the allylsulfanyl group, which may influence its chemical properties and applications.

    2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde: The methylsulfanyl group may alter its reactivity compared to the allylsulfanyl group.

Uniqueness

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde is unique due to the presence of both the allylsulfanyl and benzyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-benzyl-2-prop-2-enylsulfanylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSSXHKCIGOTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.